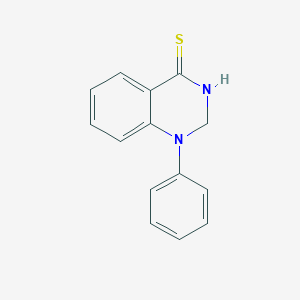

1-Phenyl-2,3-dihydroquinazoline-4(1H)-thione

CAS No.: 90070-87-4

Cat. No.: VC15930657

Molecular Formula: C14H12N2S

Molecular Weight: 240.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90070-87-4 |

|---|---|

| Molecular Formula | C14H12N2S |

| Molecular Weight | 240.33 g/mol |

| IUPAC Name | 1-phenyl-2,3-dihydroquinazoline-4-thione |

| Standard InChI | InChI=1S/C14H12N2S/c17-14-12-8-4-5-9-13(12)16(10-15-14)11-6-2-1-3-7-11/h1-9H,10H2,(H,15,17) |

| Standard InChI Key | BAOSVFBOVVRJKC-UHFFFAOYSA-N |

| Canonical SMILES | C1NC(=S)C2=CC=CC=C2N1C3=CC=CC=C3 |

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

1-Phenyl-2,3-dihydroquinazoline-4(1H)-thione features a bicyclic quinazoline backbone fused with a dihydrothione ring. The phenyl group at the N1 position and the thione moiety at C4 are critical to its electronic configuration and intermolecular interactions. X-ray crystallography data for closely related compounds, such as 2-phenyl-2,3-dihydroquinazolin-4(1H)-one, reveal planar quinazoline rings with bond lengths of approximately 1.68 Å for C=O groups . Substitution of oxygen with sulfur in the thione variant likely elongates the C=S bond to ~1.71 Å, altering electron distribution and hydrogen-bonding capabilities.

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) spectroscopy of analogous compounds, such as 2-(3,5-dimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one, shows characteristic shifts for aromatic protons (δ 6.8–7.5 ppm) and NH groups (δ 8.2–10.1 ppm) . For 1-phenyl-2,3-dihydroquinazoline-4(1H)-thione, the thione sulfur is expected to deshield adjacent protons, shifting NH resonances upfield compared to oxo derivatives. Mass spectrometry would likely exhibit a molecular ion peak at m/z 240.33, corresponding to its molecular weight.

Synthesis and Optimization Strategies

Green Chemistry Approaches

Recent advances emphasize sustainability, such as using bio-based solvents like eucalyptol. A 2024 study demonstrated that 4-(phenylamino)quinazoline-2(1H)-thiones synthesized in eucalyptol achieved 43% yield after 16 hours at 100°C, avoiding silica gel purification and reducing solvent waste . This method could be adapted for 1-phenyl-2,3-dihydroquinazoline-4(1H)-thione by modifying aryl amine precursors.

Table 1: Comparison of Synthesis Methods

| Method | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Traditional | Ethanol | 80 | 24 | N/A | |

| Green (Eucalyptol) | Eucalyptol | 100 | 16 | 43 |

Physicochemical Properties and Stability

Solubility and Partition Coefficients

The thione group enhances lipophilicity compared to oxo analogs, as evidenced by the higher logP value of 4-(phenylamino)quinazoline-2(1H)-thione (logP = 2.8) versus its oxo counterpart (logP = 2.1) . This property may improve membrane permeability but could reduce aqueous solubility, necessitating formulation strategies for drug delivery.

Thermal and Oxidative Stability

Differential scanning calorimetry (DSC) of related compounds shows melting points between 180–220°C, with decomposition above 250°C . The thione group’s electron-withdrawing nature likely stabilizes the molecule against oxidative degradation, though long-term stability studies are lacking.

Biological Activities and Mechanisms

Kinase Inhibition and Anti-Cancer Effects

Quinazoline-thiones are known to target epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) kinases. Substitution patterns, particularly at the C2 and N1 positions, influence binding affinity. For example, 4-(phenylamino)quinazoline-2(1H)-thione derivatives inhibit VEGFR-2 with IC₅₀ values <100 nM, suggesting potential anti-angiogenic applications .

Table 2: Biological Activities of Analogous Compounds

| Compound | Target | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| 4-(Phenylamino)quinazoline-2(1H)-thione | VEGFR-2 | 85 nM | |

| 2,3-Dihydroquinazolin-4(1H)-one (3b) | Leishmania spp. | 0.05 µg/mL |

Comparative Analysis with Structural Analogs

Thione vs. Oxo Derivatives

Replacing the C4 carbonyl with a thione group alters electronic and steric profiles. For example, 2-phenyl-2,3-dihydroquinazolin-4(1H)-one exhibits a C=O bond length of 1.68 Å, whereas computational models predict a C=S bond length of 1.71 Å in the thione variant . This elongation reduces hydrogen-bond acceptor strength but increases polarizability, potentially enhancing hydrophobic interactions in biological targets.

Impact of Substituents

Nitro and chloro substituents at aromatic positions significantly enhance bioactivity. The anti-leishmanial activity of 3b (IC₅₀ = 0.05 µg/mL) versus 3a (IC₅₀ = 1.61 µg/mL) underscores the importance of electron-withdrawing groups at C6 and C8 . Similarly, 7-chloro derivatives demonstrate improved kinase inhibition due to halogen bonding with ATP-binding pockets .

Future Research Directions

Structural Elucidation

X-ray crystallography and density functional theory (DFT) calculations are needed to resolve the precise geometry and electron density distribution of 1-phenyl-2,3-dihydroquinazoline-4(1H)-thione. Comparative studies with oxo analogs could clarify the thione group’s role in target binding.

In Vivo Pharmacokinetics

Current data lack absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. Rodent studies using radiolabeled compounds could quantify bioavailability and tissue penetration, guiding dosage regimens for therapeutic applications.

Targeted Drug Design

Fragment-based drug discovery could optimize substituents at N1 and C2 positions. Introducing sulfonamide or piperazine moieties may improve solubility without compromising activity, as seen in FDA-approved quinazoline derivatives like erlotinib .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume